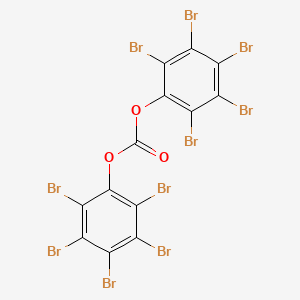
Bis(pentabromophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentabromophenyl) carbonate is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. This compound is part of the broader class of brominated flame retardants, which are widely used in the manufacturing of electronics, textiles, and other materials to enhance their fire-resistant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromophenyl) carbonate typically involves the reaction of pentabromophenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H2Br5OH+COCl2→(C6H2Br5O)2CO+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(pentabromophenyl) carbonate primarily undergoes substitution reactions due to the presence of bromine atoms, which are good leaving groups. It can also participate in transcarbonation reactions, where the carbonate group is transferred to another molecule.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the bromine atoms under mild conditions.
Transcarbonation Reactions: These reactions typically require a catalyst, such as a base or an organometallic compound, to facilitate the transfer of the carbonate group.
Major Products Formed:
Substitution Reactions: The major products are typically bis-substituted derivatives, where the bromine atoms are replaced by the nucleophiles.
Transcarbonation Reactions: The products are polycarbonate resins, which are used in various industrial applications
Scientific Research Applications
Bis(pentabromophenyl) carbonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Its flame-retardant properties make it useful in the development of fire-resistant materials for laboratory equipment and protective clothing.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.
Industry: It is widely used in the production of flame-retardant plastics, textiles, and electronic components .
Mechanism of Action
The flame-retardant action of bis(pentabromophenyl) carbonate is primarily due to the release of bromine radicals during combustion. These radicals interfere with the radical chain reactions that propagate the flame, effectively slowing down or extinguishing the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect .
Comparison with Similar Compounds
Bis(pentafluorophenyl) carbonate: Similar in structure but contains fluorine atoms instead of bromine. .
Decabromodiphenyl ether: Another brominated flame retardant, but with a different structure and slightly different properties.
Uniqueness: Bis(pentabromophenyl) carbonate is unique due to its high bromine content, which provides superior flame-retardant properties compared to other brominated compounds. Its stability and reactivity also make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
33374-34-4 |
|---|---|
Molecular Formula |
C13Br10O3 |
Molecular Weight |
1003.2 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentabromophenyl) carbonate |
InChI |
InChI=1S/C13Br10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
InChI Key |
GLMRCTIBJCEHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


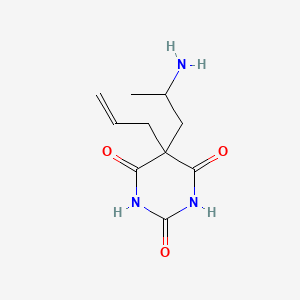
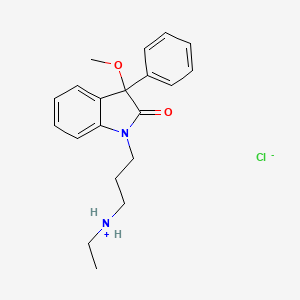
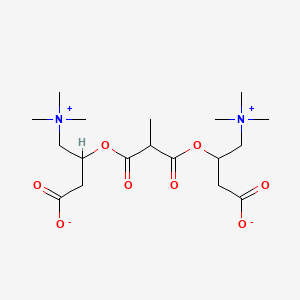
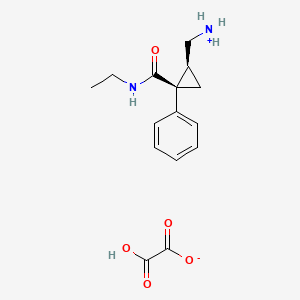
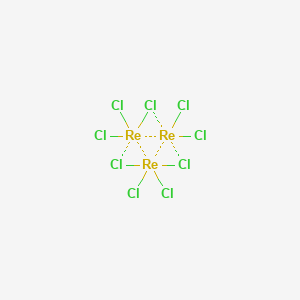
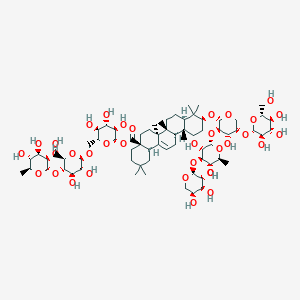
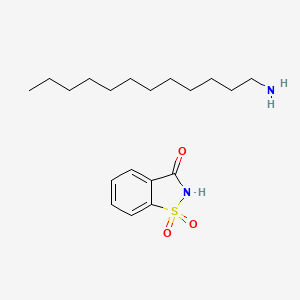

![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)
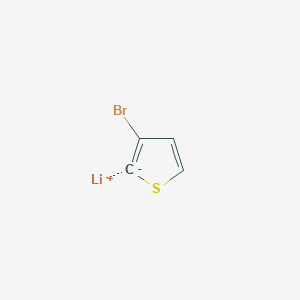
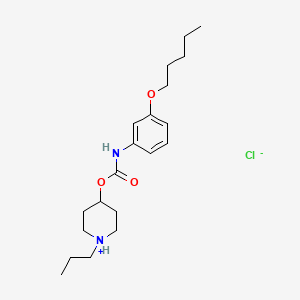
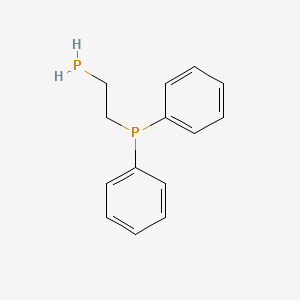
![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)
